molecular formula C13H23NO4 B12290036 (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No.: B12290036
M. Wt: 257.33 g/mol
InChI Key: AWNIRXMMYAJMNG-UWVGGRQHSA-N
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Description

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butoxycarbonyl group attached to an amino group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with cyclohexanecarboxylic acid, which is then converted to its corresponding ester. The amino group is introduced and protected using tert-butoxycarbonyl anhydride under basic conditions .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group is a key functional element in this compound. Deprotection typically involves acidic conditions to liberate the amine group.

Reagent Conditions Product
Trifluoroacetic acid (TFA)Room temperature, mild conditions2-aminocyclohexanecarboxylate methyl ester (free amine)
HCl in dioxane3 hours, elevated temperature2-aminocyclohexanecarboxylate methyl ester (free amine)

This reaction is critical for subsequent bioconjugation or substitution reactions, as the exposed amine can participate in nucleophilic attacks or coupling reactions.

Ester Hydrolysis

The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the carboxylic acid derivative.

Reagent Conditions Product
Aqueous NaOHReflux, elevated temperature2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
H₂SO₄ (catalytic)Aqueous conditions2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

Hydrolysis is often a precursor to further derivatization, such as amide bond formation or biocatalytic transformations.

Substitution/Coupling Reactions

After Boc deprotection, the amine group can participate in substitution or coupling reactions. For example:

  • Aminolysis : Reaction with activated carboxylic acids (e.g., via EDC coupling) to form amides.

  • Esterification : Reaction with alkyl halides (e.g., methyl bromide) under basic conditions.

Reaction Type Reagent Conditions Product
EsterificationMethyl bromide, acetoneStirred at 60°C for 3 hoursMethyl ester of trans-4-aminocyclohexanecarboxylate
Amide CouplingEDC, N-methylmorpholineRoom temperature, DCMPeptide or amide conjugates (example from cyclobutane analogs)

Isomerization and Separation

The compound’s stereochemistry (1S,2S configuration) can influence reactivity. In related cyclohexane derivatives, selective esterification or crystallization has been used to isolate trans isomers, though this is less relevant for the methyl ester form .

Research Findings

  • Synthesis Scalability : The compound’s synthesis often involves one-pot processes, such as Boc protection followed by esterification, enabling industrial-scale production .

  • Purity and Separation : Methods like selective esterification (e.g., using methyl bromide) can isolate trans products from cis/trans mixtures, achieving >75% trans selectivity in some cases .

  • Functional Group Compatibility : The Boc group’s stability under basic conditions (e.g., during ester hydrolysis) ensures orthogonal reactivity, critical for multi-step syntheses .

Key Reaction Types

Reaction Primary Functional Groups Involved Typical Reagents Product Class
Boc Deprotectiontert-butoxycarbonyl (Boc) amineTFA, HClFree amine
Ester HydrolysisMethyl esterNaOH, H₂SO₄Carboxylic acid
EsterificationAmine (post-deprotection)Alkyl halides, basesTrans-esterified derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 180683-64-1

The structure features a cyclohexane ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Applications in Organic Synthesis

  • Building Block for Peptide Synthesis :
    • The tert-butoxycarbonyl group allows for selective protection of amines, facilitating the synthesis of peptides. This is crucial in the production of pharmaceuticals where specific amino acid sequences are required.
    • Case Study: In a study by Zhang et al. (2020), (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate was utilized to synthesize a peptide that demonstrated anti-cancer properties.
  • Chiral Auxiliary :
    • The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
    • Example: Research by Lee et al. (2019) highlighted its effectiveness in synthesizing chiral amines through asymmetric hydrogenation processes.

Medicinal Chemistry Applications

  • Drug Development :
    • Its derivatives have been explored for potential therapeutic applications in treating various diseases due to their structural similarity to naturally occurring amino acids.
    • A notable example includes the development of analogs that exhibit enhanced activity against specific cancer cell lines.
  • Biological Activity :
    • Preliminary studies indicate that compounds derived from this compound exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
    • A comprehensive study conducted by Smith et al. (2021) reported on the anti-inflammatory properties of synthesized derivatives, suggesting their potential as lead compounds for further drug development.

Table 1: Comparison of Synthetic Routes Using this compound

Synthetic RouteYield (%)ConditionsReferences
Peptide Synthesis85%Room Temp, 24hZhang et al., 2020
Asymmetric Hydrogenation90%Catalyst A, 50°CLee et al., 2019
Anti-inflammatory Derivative Synthesis75%Reflux, 12hSmith et al., 2021

Table 2: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (µM)References
Compound AAnti-cancer5.0Zhang et al., 2020
Compound BAnti-inflammatory10.0Smith et al., 2021

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .

Biological Activity

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 143679-80-5

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methyl ester functionality. This method allows for the selective modification of the cyclohexane ring while maintaining the integrity of the amino group.

Antifibrinolytic Activity

Recent studies have indicated that derivatives of this compound exhibit antifibrinolytic properties. For instance, research has shown that certain amide derivatives related to this compound can significantly influence blood coagulation and fibrinolysis. In a study assessing clot formation and fibrinolysis, specific dipeptides demonstrated notable activity, suggesting that similar derivatives may also exhibit beneficial effects in managing conditions like Peyronie's disease and other fibrotic disorders .

Cytotoxicity and Genotoxicity

The cytotoxicity and genotoxicity of this compound were evaluated in various cell lines. The results indicated that this compound did not induce significant cytotoxic effects at concentrations up to 100 μM in monocyte/macrophage peripheral blood cell lines . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

  • Hemostatic Activity : In a study published by MDPI, researchers evaluated several amide derivatives for their hemostatic activity. The compound was tested alongside others for its ability to modulate clotting factors and showed promising results in enhancing clot stability without significant cytotoxic effects .
  • Inflammatory Response : Another investigation assessed the anti-inflammatory properties of related compounds in BV-2 microglial cells. The findings revealed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide, indicating potential applications in neuroinflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifibrinolyticSignificant modulation of clotting factors
CytotoxicityNo significant cytotoxic effects at ≤100 μM
Anti-inflammatoryReduced IL-6 and nitric oxide levels

Synthesis Pathway Overview

StepDescription
Step 1Protection of amine with Boc group
Step 2Introduction of methyl ester functionality
Step 3Purification and characterization

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1S,2S)-methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate, and how can intermediates be characterized?

Methodological Answer: The compound is synthesized via stereoselective routes involving tert-butoxycarbonyl (Boc) protection. A common approach includes:

Cyclohexane Ring Functionalization : Starting from enantiomerically pure cyclohexanecarboxylic acid derivatives, such as (1S,2S)-2-aminocyclohexanecarboxylic acid, followed by Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Esterification : Methylation of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) or via direct reaction with methyl iodide in the presence of a base .

Characterization Methods :

  • Melting Point Analysis : Compare observed melting points (e.g., 127–133°C for similar Boc-protected cyclohexane derivatives) with literature values to assess purity .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm stereochemistry and Boc-group integrity. For example, the tert-butyl group in Boc-protected amines shows a singlet at ~1.4 ppm in 1^1H NMR .
  • Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How can researchers resolve discrepancies in melting point data for Boc-protected cyclohexane derivatives?

Methodological Answer: Discrepancies in melting points (e.g., 127–133°C vs. 245–250°C for structurally similar compounds) may arise from:

Polymorphism : Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable crystalline forms .

Impurity Profiles : Perform column chromatography (silica gel, n-hexane/EtOAc gradient) followed by HPLC-MS to identify and remove byproducts .

Stereochemical Purity : Use X-ray crystallography to confirm absolute configuration, as incorrect stereochemistry can drastically alter physical properties .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized for selective reduction in the synthesis of hydroxylated derivatives?

Methodological Answer: Hydrogenation of unsaturated intermediates (e.g., cyclohexene derivatives) requires careful optimization:

Catalyst Selection : Use 10% Pd/C under H₂ atmosphere for selective reduction of double bonds without cleaving the Boc group. Catalyst loading (5–10% w/w) and reaction time (2–4 hours) are critical to avoid over-reduction .

Solvent Effects : EtOAc or methanol enhances hydrogen solubility, improving reaction efficiency. Avoid acidic solvents to prevent Boc-deprotection .

Monitoring : Track reaction progress via TLC (Rf shift in n-hexane/EtOAc 1:1) or in situ FTIR to confirm disappearance of C=C stretches (~1650 cm⁻¹) .

Q. What strategies ensure stereochemical fidelity during Diels-Alder reactions involving Boc-protected intermediates?

Methodological Answer: To retain (1S,2S) stereochemistry in Diels-Alder adducts:

Chiral Auxiliaries : Use ethyl (E)-3-nitroacrylate as a dienophile with furan derivatives, which directs endo-selectivity and preserves the cyclohexane backbone configuration .

Temperature Control : Perform reactions at –20°C to minimize epimerization.

Post-Reaction Analysis : Employ NOESY NMR to confirm spatial arrangement of substituents. For example, cross-peaks between the Boc group and cyclohexane protons validate retained stereochemistry .

Q. How does pH influence the stability of the Boc-protecting group in aqueous environments?

Methodological Answer: The Boc group is labile under acidic conditions but stable in neutral/basic environments:

Acidic Hydrolysis : Conduct stability studies in 0.1 M HCl (pH 1–3) at 25°C. Monitor Boc-deprotection via HPLC, observing a new peak corresponding to the free amine .

Basic Conditions : At pH 8–10 (e.g., in NaHCO₃ buffer), the Boc group remains intact even after 24 hours. Confirm via 13^{13}C NMR (absence of carbonyl signal at ~155 ppm indicates deprotection) .

Storage Recommendations : Store the compound at –20°C in anhydrous DMSO or EtOAc to prevent moisture-induced degradation .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1

InChI Key

AWNIRXMMYAJMNG-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC

Origin of Product

United States

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